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Futibatinib Pharmacokinetic Parameters Summary

The following table summarizes the key pharmacokinetic parameters of futibatinib, as identified from the

literature [1].

Parameter
Value (Geometric Mean,
CV%)

Details

Bioavailability &
Absorption

Tmax (Time to Cmax) Median: 2 hours Range: 1.2 to 22.8 hours [1].

Food Effect (High-fat
meal)

AUC decreased by 11%,
Cmax decreased by 42%

Not considered clinically significant; can
be taken with or without food [1].

Distribution

Apparent Volume of

Distribution (Vc/F)

66 L (18%)
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Parameter
Value (Geometric Mean,
CV%)

Details

Plasma Protein Binding 95% Primarily to albumin and α1-acid

glycoprotein [1].

Metabolism

Primary Route Primarily via CYP3A To a lesser extent by CYP2C9 and
CYP2D6 [1].

Major Circulating Moiety Unchanged futibatinib (59% of
radioactivity)

Elimination

Half-life (t1/2) 2.9 hours (27%)

Apparent Clearance
(CL/F)

20 L/h (23%)

Route of Elimination Feces: ~91% (negligible
unchanged)

Urine: ~9% (negligible unchanged) [1].

Visualizing Futibatinib's Pathway and Workflow

To aid in understanding the drug's action and disposition, the following diagrams were generated using

Graphviz with the specified color palette.

Futibatinib Pharmacokinetic & Metabolic Pathway

This diagram illustrates the absorption, distribution, metabolism, and excretion (ADME) processes of

futibatinib, along with its mechanism of action [1].
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Oral Administration

Absorption
Tmax: 2 hr (median)

Distribution
Vd: 66 L

Protein Binding: 95%

Metabolism
Primarily CYP3A

Irreversible
Inhibition

Systemic
Circulation

Excretion
Feces: 91%
Urine: 9%

FGFR 1/2/3/4
(In Cancer Cell)

Blocks downstream
signaling (MAPK, PI3K)

Decreased Cell
Viability
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Experimental Data Derivation Workflow
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This flowchart outlines the generalized workflow for deriving the pharmacokinetic parameters of futibatinib

from clinical studies [1].

Clinical Trial Design Plasma Concentration-
Time Profile Data

Non-Compartmental
Analysis (NCA)

PK Parameter
Estimation

Initial Estimates Population PK
Modeling

Final PK Parameters
(e.g., AUC, t½, CL)

Refined Estimates
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Application Notes & Protocol Gaps

The available data is sufficient for a high-level overview, but several gaps exist that are critical for a

complete application note:

Absence of AUC Values: The search results did not contain specific AUC (Area Under the Curve)
values for futibatinib, which is a fundamental pharmacokinetic metric for assessing total drug

exposure.
Lack of Detailed Protocols: The results describe parameters but do not provide the detailed

experimental methodologies (e.g., bioanalytical methods for drug quantification in plasma, specific
clinical trial designs for PK analysis) used to obtain them.

Limited Safety and Tolerability Data: While hyperphosphatemia is a known on-target effect of
FGFR inhibitors, a comprehensive safety profile with incidence rates and management strategies was

not detailed in the retrieved information [2].

Recommendations for Further Research

To compile a more comprehensive application note, you may need to:

Consult Primary Literature: Search for original clinical trial publications (e.g., Phase I studies) on

futibatinib, which are likely to contain full pharmacokinetic profiles, including AUC curves and
detailed methodology sections.

Review Regulatory Documents: The European Medicines Agency (EMA) and the U.S. Food and
Drug Administration (FDA) assessment reports for futibatinib (marketed as Lytgobi) are excellent

sources of validated and comprehensive PK/PD data.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 6 Tech Support

https://www.smolecule.com/products/s544586?utm_src=pdf-body
https://go.drugbank.com/drugs/DB15149
https://www.smolecule.com/products/s544586?utm_src=pdf-body-img
https://www.smolecule.com/products/s544586?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12365427/
https://www.smolecule.com/products/s544586?utm_src=pdf-body
https://www.smolecule.com/products/s544586?utm_src=pdf-body
https://www.smolecule.com/products/s544586?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Investigate Drug-Drug Interactions: Explore studies focusing on the interaction between futibatinib
and CYP3A inhibitors/inducers, which is crucial for clinical dosing recommendations.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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